molecular formula C17H20ClN5O2 B11143337 [4-chloro-2-(2H-tetrazol-2-yl)phenyl](4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone

[4-chloro-2-(2H-tetrazol-2-yl)phenyl](4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11143337
M. Wt: 361.8 g/mol
InChI Key: IMGNKRAOCHNISB-UHFFFAOYSA-N
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Description

2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a chlorobenzoyl group, and a decahydroisoquinolinol moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL typically involves multiple steps, starting with the preparation of the tetrazole ring and the chlorobenzoyl group. These intermediates are then coupled with the decahydroisoquinolinol moiety under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, azide sources, and reducing agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorobenzoyl group are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H20ClN5O2

Molecular Weight

361.8 g/mol

IUPAC Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-[4-chloro-2-(tetrazol-2-yl)phenyl]methanone

InChI

InChI=1S/C17H20ClN5O2/c18-13-4-5-14(15(9-13)23-20-11-19-21-23)16(24)22-8-7-17(25)6-2-1-3-12(17)10-22/h4-5,9,11-12,25H,1-3,6-8,10H2

InChI Key

IMGNKRAOCHNISB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)C3=C(C=C(C=C3)Cl)N4N=CN=N4)O

Origin of Product

United States

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